1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
Brand Name: Vulcanchem
CAS No.: 104160-97-6
VCID: VC0020279
InChI: InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1
SMILES: CC(C(=O)N1C2CCCC2CC1C(=O)O)N
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid

CAS No.: 104160-97-6

Reference Standards

VCID: VC0020279

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid - 104160-97-6

CAS No. 104160-97-6
Product Name 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-aminopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1
Standard InChIKey LFRBCLJVMRACEC-JBDRJPRFSA-N
Isomeric SMILES C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N
SMILES CC(C(=O)N1C2CCCC2CC1C(=O)O)N
Canonical SMILES CC(C(=O)N1C2CCCC2CC1C(=O)O)N
PubChem Compound 13688743
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator